5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the pyrrolidin-3-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a suitable pyrrolidine derivative.
Hydrochloride formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidin-3-ylmethyl group, which may affect its biological activity and chemical reactivity.
3-(Pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which could influence its overall properties.
Uniqueness
5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the phenyl and pyrrolidin-3-ylmethyl groups. These functional groups may confer specific properties, such as enhanced biological activity or improved solubility, making it a valuable compound for various applications.
Biological Activity
5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C13H15N3O. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Biological Activities
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole structure have shown significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values indicating effective inhibition at low concentrations .
- In particular, some oxadiazole derivatives exhibited IC50 values as low as 0.67 µM against the PC-3 cell line .
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Several oxadiazole derivatives have shown selective inhibition of hCA IX and hCA II at nanomolar concentrations .
- Additionally, certain oxadiazole derivatives were effective in inhibiting histone deacetylase (HDAC) activity, which is crucial in cancer therapy. Some compounds demonstrated up to 90% inhibition of HDAC-1 at concentrations as low as 20 nM .
-
Neuroprotective Effects :
- Research indicates that oxadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. Some studies have reported that these compounds can inhibit beta-secretase (BACE) activity, which is involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against various cancer cell lines. Among these, one derivative demonstrated remarkable potency against the MDA-MB-435 melanoma cell line with a growth percent inhibition (GP) of 6.82 at a concentration of 10−5M .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of oxadiazole derivatives against carbonic anhydrases. The most active compound exhibited K_i values of 89 pM for hCA IX and 0.75 nM for hCA II, highlighting the selectivity and potency of these compounds in targeting specific enzymes involved in tumorigenesis .
Summary Table of Biological Activities
Activity Type | Target/Cell Line | IC50/Effectiveness |
---|---|---|
Anticancer | PC-3 Prostate Cancer | 0.67 µM |
HCT-116 Colon Cancer | 0.80 µM | |
ACHN Renal Cancer | 0.87 µM | |
Enzyme Inhibition | hCA IX | 89 pM |
hCA II | 0.75 nM | |
Neuroprotection | BACE Inhibition | Effective in reducing amyloid levels |
Properties
IUPAC Name |
5-phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)8-10-6-7-14-9-10;/h1-5,10,14H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHPNWBBHWWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NOC(=N2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.